2-(Cycloheptyloxy)propanoic acid
Overview
Description
2-(Cycloheptyloxy)propanoic acid is a chemical compound with the CAS Number: 1248229-46-0. It has a molecular weight of 186.25 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(cycloheptyloxy)propanoic acid. The InChI code is 1S/C10H18O3/c1-8(10(11)12)13-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) and the InChI key is PKPHSTWFLKFNJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Cycloheptyloxy)propanoic acid is a liquid at room temperature .Scientific Research Applications
Biotechnology: Propionic Acid Production
2-(Cycloheptyloxy)propanoic acid: may play a role in the biological production of propionic acid, which is a valuable chemical used as a food preservative and in the manufacture of cellulose-based plastics, herbicides, and flavors . The compound could potentially be involved in the metabolic pathways of microorganisms that produce propionic acid.
Food Industry: Preservative and Flavor Enhancer
In the food industry, derivatives of propionic acid, which may include 2-(Cycloheptyloxy)propanoic acid , are used as antimicrobial agents, preserving food from harmful bacteria like Salmonella and Listeria . They also serve as flavor enhancers in various food products.
Pharmaceuticals: Antimicrobial Agent
2-(Cycloheptyloxy)propanoic acid: could be utilized in pharmaceutical formulations as an antimicrobial preservative to prolong the shelf life of products . Its derivatives are recognized for their antibacterial properties, making them suitable for inclusion in topical and oral medications.
Agriculture: Soil Fertility and Plant Health
Organic acids, including propionic acid derivatives, contribute to soil fertility and plant health. They are involved in the solubilization of minerals and can enhance the biocontrol of phytopathogens . 2-(Cycloheptyloxy)propanoic acid might be researched for its potential benefits in sustainable agriculture practices.
Environmental Applications: Green Technology
The compound could be investigated for its role in environmental sustainability, particularly in green technology applications where biological pathways are preferred over chemical synthesis due to environmental concerns .
Material Science: Polymer Production
In material science, 2-(Cycloheptyloxy)propanoic acid might be explored for its applications in polymer synthesis, such as in the production of biodegradable plastics like poly(lactic acid) or PLA . Its properties could influence the polymerization process and the characteristics of the resulting material.
Safety and Hazards
The compound has been classified under the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that propionic acid and its derivatives, which include 2-(cycloheptyloxy)propanoic acid, have antimicrobial properties . Therefore, it can be inferred that the compound may interact with microbial cells as its primary targets.
Mode of Action
Once inside the cell, due to the alkaline intracellular environment, it releases protons, resulting in a pH gradient across the cell membrane. This can have adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Biochemical Pathways
2-(Cycloheptyloxy)propanoic acid likely participates in the metabolic pathways that carboxylic acids typically undergo in the human body . Propionic acid, a related compound, is known to be metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa) .
Result of Action
Related compounds like propionic acid are known to have antimicrobial properties, suggesting that 2-(cycloheptyloxy)propanoic acid may also exhibit similar effects .
properties
IUPAC Name |
2-cycloheptyloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)13-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHSTWFLKFNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptyloxy)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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